Cardiac Safety: Absence of QTc Prolongation Compared to Terfenadine and Astemizole
Carebastine is devoid of QTc interval prolongation effects in a guinea pig model predictive of clinical arrhythmia, in stark contrast to its prodrug ebastine and the withdrawn compounds terfenadine and astemizole. This is a critical differentiator for safety-focused research [1]. Additionally, carebastine does not significantly block the hKv1.5 potassium channel, a key mediator of cardiac repolarization, at concentrations up to 3 µM, whereas terfenadine produces 69.3% inhibition at the same concentration [2].
| Evidence Dimension | Cardiac Safety / QTc Prolongation |
|---|---|
| Target Compound Data | Devoid of QTc prolongation effects; does not significantly modify hKv1.5 current |
| Comparator Or Baseline | Terfenadine: Pronounced dose-dependent QTc prolongation; 69.3% hKv1.5 inhibition at 3 µM. Astemizole: Pronounced dose-dependent QTc prolongation. Ebastine: Pronounced dose-dependent QTc prolongation. |
| Quantified Difference | Qualitative difference: 'Devoid' vs. 'Pronounced prolongation' for QTc. For hKv1.5: 'No significant effect' vs. 69.3% inhibition at 3 µM. |
| Conditions | In vivo guinea pig ECG model [1]; Whole-cell patch-clamp on Ltk- cells expressing hKv1.5 channels [2] |
Why This Matters
Ensures experimental results are not confounded by drug-induced cardiotoxicity, a known liability of structurally similar antihistamines.
- [1] Hey JA, del Prado M, Sherwood J, Kreutner W, Egan RW. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. Arzneimittelforschung. 1996;46(2):153-158. View Source
- [2] Valenzuela C, Delpón E, Franqueza L, Gay P, Vicente J, Tamargo J. Comparative effects of nonsedating histamine H1-receptor antagonists, ebastine and terfenadine, on human Kv1.5 channels. Eur J Pharmacol. 1997;326(2-3):257-263. View Source
